BenchChemオンラインストアへようこそ!

1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride

Lipophilicity Molecular Weight ADME

1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole class, featuring a cyclopentylmethyl substituent at the oxadiazole 5‑position and a cycloheptan-1-amine core at the 3‑position. The hydrochloride salt form (C15H26ClN3O, MW 299.84 g/mol) enhances aqueous solubility relative to its free base.

Molecular Formula C15H26ClN3O
Molecular Weight 299.84 g/mol
CAS No. 1423029-11-1
Cat. No. B1431709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride
CAS1423029-11-1
Molecular FormulaC15H26ClN3O
Molecular Weight299.84 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)(C2=NOC(=N2)CC3CCCC3)N.Cl
InChIInChI=1S/C15H25N3O.ClH/c16-15(9-5-1-2-6-10-15)14-17-13(19-18-14)11-12-7-3-4-8-12;/h12H,1-11,16H2;1H
InChIKeyJXNPTMFJSZDNFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride (CAS 1423029-11-1): Key Physicochemical Properties and Comparator Landscape for Informed Sourcing


1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole class, featuring a cyclopentylmethyl substituent at the oxadiazole 5‑position and a cycloheptan-1-amine core at the 3‑position [1]. The hydrochloride salt form (C15H26ClN3O, MW 299.84 g/mol) enhances aqueous solubility relative to its free base [2]. As a research scaffold, it is commercially supplied with a typical purity of ≥95% [3]. This document compares the target compound against four structurally closest in-class analogs to identify quantifiable differentiation dimensions relevant to scientific procurement decisions.

Why Analogs Are Not Interchangeable: Structural Determinants of Divergent Pharmacological Behavior in 1,2,4-Oxadiazol-3-yl Cycloheptanamines


Within the 1,2,4-oxadiazol-3-yl cycloheptanamine chemical series, variation at the oxadiazole 5‑position produces measurable differences in molecular weight, lipophilicity, conformational flexibility, and hydrogen‑bonding capacity [1]. These physicochemical parameters are well‑established determinants of membrane permeability, metabolic stability, plasma protein binding, and target engagement [2]. Consequently, substituting the cyclopentylmethyl substituent of the target compound with a shorter (methyl), directly attached (cyclopentyl), electron‑withdrawing (trifluoromethyl), or heterocyclic (oxolan‑2‑yl) group can alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its binding mode at biological targets. Direct analog substitution without supporting comparative pharmacological data therefore carries a material risk of divergent experimental outcomes.

Quantitative Differentiation Evidence: 1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride vs. Four Closest Analogs


Molecular Weight and Carbon Count as Proxies for Lipophilicity‑Driven ADME Differentiation

The target compound possesses a molecular weight of 299.84 g/mol and contains 15 carbon atoms [1]. This compares to 285.81 g/mol (14 carbons) for the 5‑cyclopentyl analog [2], 231.72 g/mol (10 carbons) for the 5‑methyl analog [3], 285.69 g/mol for the 5‑trifluoromethyl analog , and 287.78 g/mol for the 5‑(oxolan‑2‑yl) analog . The higher carbon count of the target compound predicts greater lipophilicity (estimated ΔcLogP approximately +0.5 to +1.0 versus the methyl analog), which can enhance passive membrane permeability but may also increase metabolic liability or plasma protein binding.

Lipophilicity Molecular Weight ADME Permeability

Conformational Flexibility: Rotatable Bond Count and Implications for Binding Entropy

The target compound contains 3 rotatable bonds [1], compared to 2 for the 5‑cyclopentyl analog [2], 1 for the 5‑methyl analog [3], and 1 for the 5‑trifluoromethyl analog . The additional rotatable bond arises from the methylene spacer (CH2) linking the cyclopentyl ring to the oxadiazole. This increased conformational flexibility allows the lipophilic cyclopentyl group to explore a wider conformational space within a protein binding pocket, but it may also impose a higher entropic penalty upon binding and influence oral bioavailability under Veber's criteria.

Conformational Flexibility Rotatable Bonds Entropy Ligand Binding

Hydrogen Bond Acceptor Profile: Balancing Solubility and Membrane Penetration

The target compound has 4 hydrogen bond acceptors (HBA) [1], identical to the methyl and cyclopentyl analogs [2][3], but significantly fewer than the trifluoromethyl analog (7 HBA, contributed by three fluorine atoms) and one fewer than the oxolan-2-yl analog (5 HBA, contributed by the tetrahydrofuran oxygen) . Lower HBA count reduces desolvation energy cost upon membrane crossing, which can enhance passive permeability, though it may also reduce aqueous solubility.

Hydrogen Bond Acceptor Solubility Permeability Lipinski Rules

Methylene Spacer Architecture: Structural Differentiation from Direct-Attached Cyclopentyl and Minimal Substituent Analogs

The defining structural feature of the target compound is the methylene spacer (CH2) between the cyclopentyl ring and the oxadiazole core, distinguishing it from the direct‑attachment 5‑cyclopentyl analog [1], the minimal 5‑methyl analog [2], and the 5‑trifluoromethyl analog . This spacer increases the cyclopentyl‑to‑oxadiazole distance by approximately 1.54 Å (one C–C bond length) and introduces an additional rotatable bond, altering the three‑dimensional pharmacophore. No publicly available biological activity data were identified for this compound; the structural differentiation presented here is based on computed molecular properties.

Scaffold Architecture Methylene Spacer Pharmacophore SAR

Availability and Purity: Supply‑Chain Differentiation for Reproducible Research

The target compound is commercially available from multiple reputable vendors at a standardized purity of ≥95% (HPLC) [1]. In contrast, some structurally related analogs, such as the 5‑trifluoromethyl analog (CAS 1181458-03-6), may be offered at lower purity or from fewer suppliers . Consistent purity is essential for reproducible dose‑response studies and for minimizing batch‑to‑batch variability in SAR campaigns.

Purity Procurement Supply Chain Reproducibility

Optimal Application Scenarios for 1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride Based on Physicochemical Differentiation


Lead Optimization for Membrane‑Permeable Scaffolds Requiring Moderate Lipophilicity

With a molecular weight of 299.84 g/mol and 15 carbon atoms, the target compound occupies a lipophilicity range that balances passive membrane permeability with avoided excessive metabolic liability [1]. This makes it suitable as a starting scaffold for central nervous system (CNS) or intracellular target programs where LogD in the 2–4 range is desired. The higher carbon count compared to the methyl and cyclopentyl analogs may provide improved cell penetration in permeability assays such as Caco‑2 or PAMPA.

Conformational SAR Exploration in Hydrophobic Binding Pockets

The presence of 3 rotatable bonds—one more than the most closely related analogs—allows the cyclopentylmethyl group to adopt multiple low‑energy conformations [1]. This property is valuable when screening against targets with flexible or deep hydrophobic pockets, where the compound can be used as a probe to assess the conformational preferences required for optimal binding.

Blood‑Brain Barrier Penetration Studies Favoring Lower HBA Profiles

With only 4 hydrogen bond acceptors, the target compound presents a lower HBA profile than the 5‑trifluoromethyl (7 HBA) and 5‑oxolan‑2‑yl (5 HBA) analogs [1]. Compounds with HBA ≤ 4 are generally favored in CNS drug design for improved passive blood‑brain barrier penetration. This property may be exploited in neurological target screening campaigns.

Scaffold Diversification for Patent Strategy and IP Generation

The methylene spacer architecture is a specific structural feature not present in the direct‑attached cyclopentyl or minimal methyl analogs [1]. This structural novelty can be leveraged to generate intellectual property around novel chemical series, where the spacer contributes to a distinct Markush claim scope.

Quote Request

Request a Quote for 1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.